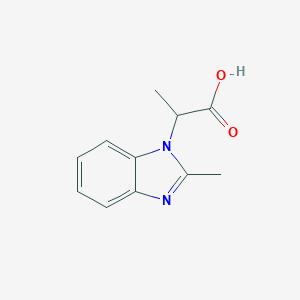
2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid is a compound with the CAS Number: 753489-92-8. It has a molecular weight of 204.23 and its IUPAC name is the same as the common name . It is typically stored at room temperature and is a solid in its physical form .
Molecular Structure Analysis
The optimized geometrical structure, electronic, and vibrational features of 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid have been investigated using the B3LYP/6-311++G (d,p) basis set . The UV-vis spectrum of the compound, as well as effects of solvents, have been investigated . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .Chemical Reactions Analysis
While specific chemical reactions involving 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid are not available, the compound’s UV-vis spectrum and the effects of solvents on it have been studied .Physical And Chemical Properties Analysis
2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid is a solid at room temperature . Its molecular weight is 204.23 . More specific physical and chemical properties are not available in the current literature.Scientific Research Applications
Vibrational Spectroscopy and Quantum Computational Studies
Field
Physical Chemistry
Application
The compound has been studied using vibrational spectroscopy and quantum computational methods. These studies provide insights into the optimized geometrical structure, electronic, and vibrational features of the compound .
Methods
The B3LYP/6-311++G(d,p) basis set was used for the theoretical investigations. The Vibrational Energy Distribution Analysis (VEDA) program was used to perform the vibrational assignments and calculate the Potential Energy Distribution (PED). The acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes .
Results
Theoretical and actual NMR chemical shifts were found to be quite similar. The UV-vis spectrum of the compound, as well as effects of solvents, have been investigated. The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .
Antiprotozoal Activity
Field
Medicinal Chemistry
Application
Benzimidazole derivatives, including the compound , have shown strong antiprotozoal activity against several protozoan parasites .
Methods
The compound’s antiprotozoal activity was tested against parasites such as Giardia lamblia and Entamoeba histolytica .
Results
The compound demonstrated better antiprotozoal activity than existing drugs like albendazole and metronidazole .
Anticancer Activity
Field
Oncology
Application
Benzimidazole derivatives have been studied for their potential anticancer activity. They have shown promising results against various types of cancer cells .
Methods
The anticancer activity of these compounds is typically evaluated using cell viability assays on various cancer cell lines .
Results
Several benzimidazole derivatives have demonstrated significant cytotoxicity against cancer cells, suggesting their potential as anticancer agents .
Antidiabetic Activity
Field
Endocrinology
Application
Benzimidazole derivatives have been explored for their antidiabetic properties. They have shown potential in controlling blood glucose levels .
Methods
The antidiabetic activity of these compounds is usually evaluated using in vivo animal models of diabetes .
Results
Some benzimidazole derivatives have shown significant antidiabetic activity, indicating their potential use in the treatment of diabetes .
Antimicrobial Activity
Field
Microbiology
Application
Benzimidazole derivatives have been explored for their antimicrobial properties. They have shown potential in inhibiting the growth of various bacteria and fungi .
Methods
The antimicrobial activity of these compounds is usually evaluated using in vitro susceptibility testing against various bacterial and fungal strains .
Results
Some benzimidazole derivatives have shown significant antimicrobial activity, indicating their potential use in the treatment of infectious diseases .
Antiviral Activity
Field
Virology
Application
Benzimidazole derivatives have been studied for their potential antiviral activity. They have shown promising results against various types of viruses .
Methods
The antiviral activity of these compounds is typically evaluated using cell-based assays to measure their ability to inhibit viral replication .
Results
Several benzimidazole derivatives have demonstrated significant antiviral activity, suggesting their potential as antiviral agents .
properties
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7(11(14)15)13-8(2)12-9-5-3-4-6-10(9)13/h3-7H,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCOUPNAPANBEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70968668 |
Source


|
| Record name | 2-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70968668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid | |
CAS RN |
5389-97-9 |
Source


|
| Record name | 2-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70968668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

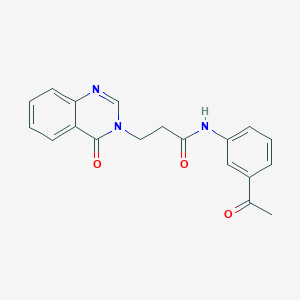
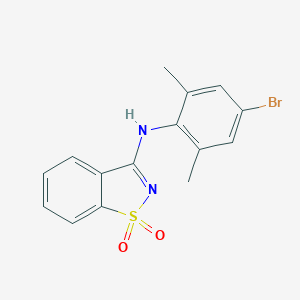
![N-{4-[(2,6-dimethylpiperidin-1-yl)sulfonyl]phenyl}-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B510193.png)
![4-{[(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)methyl]sulfonyl}morpholine](/img/structure/B510202.png)
![2-{[3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]sulfanyl}aniline](/img/structure/B510207.png)
![2-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]aniline](/img/structure/B510212.png)
![2-[(1-benzyl-3-bromo-1H-1,2,4-triazol-5-yl)sulfanyl]aniline](/img/structure/B510213.png)
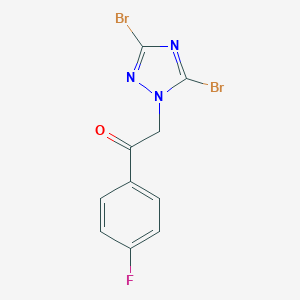
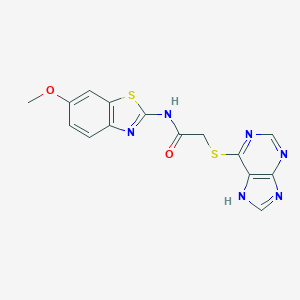
![3-[(3-Methylbenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine](/img/structure/B510257.png)
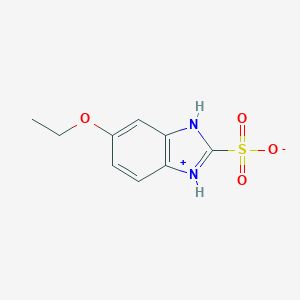
![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoic acid](/img/structure/B510271.png)
![2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B510273.png)
![8-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}quinoline](/img/structure/B510276.png)